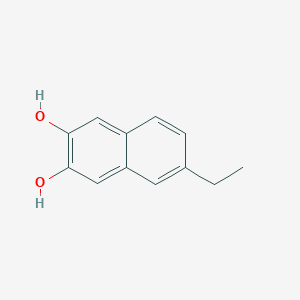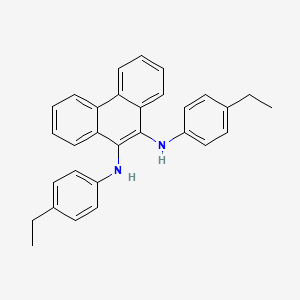
Trimethyl(2-methylcycloprop-1-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-methylcycloprop-1-en-1-yl)silane: is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 2-methylcycloprop-1-en-1-yl group. This compound is notable for its unique structure, which combines the properties of both silicon and cyclopropene, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methylcycloprop-1-en-1-yl)silane typically involves the reaction of a cyclopropene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-methylcyclopropene with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C, depending on the catalyst used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and catalysts to ensure the production of a high-quality product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2-methylcycloprop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into silanes or siloxanes using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are performed under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes, siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl(2-methylcycloprop-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(2-methylcycloprop-1-en-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive silicon atom and the strained cyclopropene ring. The silicon atom can form strong bonds with carbon, oxygen, and other elements, making it a versatile reagent. The cyclopropene ring, due to its ring strain, is highly reactive and can undergo ring-opening reactions, leading to the formation of new compounds .
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclopropene ring, making it less reactive in certain types of reactions.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Uniqueness: this compound is unique due to the presence of the strained cyclopropene ring, which enhances its reactivity and makes it suitable for a wider range of chemical transformations compared to other silanes.
Properties
CAS No. |
126361-33-9 |
|---|---|
Molecular Formula |
C7H14Si |
Molecular Weight |
126.27 g/mol |
IUPAC Name |
trimethyl-(2-methylcyclopropen-1-yl)silane |
InChI |
InChI=1S/C7H14Si/c1-6-5-7(6)8(2,3)4/h5H2,1-4H3 |
InChI Key |
GSKNFCINWXDJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)








